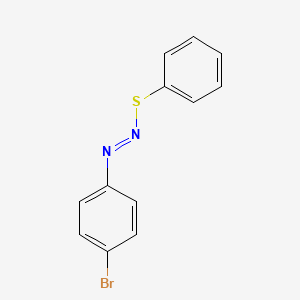
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene is an organic compound characterized by the presence of a bromophenyl group and a phenylsulfanyl group attached to a diazene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene typically involves the reaction of 4-bromoaniline with phenylsulfenyl chloride under specific conditions. The reaction proceeds through the formation of an intermediate, which is then subjected to diazotization and subsequent coupling to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like copper(I) chloride to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of signaling pathways, inhibition of enzyme activity, or binding to receptor sites. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-Chlorophenyl)-2-(phenylsulfanyl)diazene
- (E)-1-(4-Fluorophenyl)-2-(phenylsulfanyl)diazene
- (E)-1-(4-Methylphenyl)-2-(phenylsulfanyl)diazene
Uniqueness
(E)-1-(4-Bromophenyl)-2-(phenylsulfanyl)diazene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall electronic and steric characteristics.
Properties
CAS No. |
52599-10-7 |
|---|---|
Molecular Formula |
C12H9BrN2S |
Molecular Weight |
293.18 g/mol |
IUPAC Name |
(4-bromophenyl)-phenylsulfanyldiazene |
InChI |
InChI=1S/C12H9BrN2S/c13-10-6-8-11(9-7-10)14-15-16-12-4-2-1-3-5-12/h1-9H |
InChI Key |
CXUIGFGQZHWZDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SN=NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















